molecular formula C12H17ClFN B1433056 Cyclopentyl(3-fluorophenyl)methanamine hydrochloride CAS No. 1956381-66-0

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride

Cat. No. B1433056
CAS RN: 1956381-66-0
M. Wt: 229.72 g/mol
InChI Key: RIQAMMAEQSSHEF-UHFFFAOYSA-N
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Description

Cyclopentyl(3-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆FN and a molar mass of approximately 193.26 g/mol . It belongs to the class of arylalkylamines and contains a cyclopentyl group attached to a 3-fluorophenyl moiety. The compound is typically found in the form of a liquid .

Scientific Research Applications

Chemical Structure Analysis and Decomposition

1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol, a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK), was identified and analyzed in a study. The research provided a comprehensive analysis of its chemical structure, fragmentation pathway, and decomposition products in different solvents. This study is pivotal for understanding the chemical behavior and decomposition mechanisms of related compounds, including Cyclopentyl(3-fluorophenyl)methanamine hydrochloride (Luo et al., 2022).

Chromatographic Analysis

The separation and analysis of pharmaceutical compounds, such as flunarizine hydrochloride and its degradation products, were performed using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC). This study demonstrates the application of advanced chromatographic techniques in the separation and analysis of complex pharmaceutical mixtures, potentially including this compound (El-Sherbiny et al., 2005).

Crystal Structure Elucidation

The crystal structure of compounds similar in composition to this compound, like 5-Cyclopentyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, was elucidated, showing the conformation of the cyclopentyl ring and the intermolecular interactions within the crystal. Such studies are crucial for understanding the molecular geometry and potential interactions of this compound (Seo et al., 2011).

Safety and Hazards

  • Hazard Statements : Cyclopentyl(3-fluorophenyl)methanamine hydrochloride may pose risks to health. Common hazard statements include H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
  • Precautionary Measures : Handle the compound with care, wear appropriate protective equipment, and avoid inhalation, ingestion, or skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines .

properties

IUPAC Name

cyclopentyl-(3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAMMAEQSSHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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